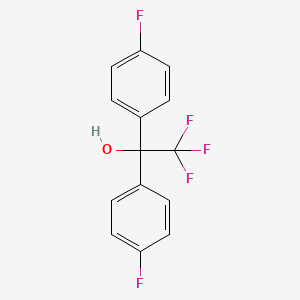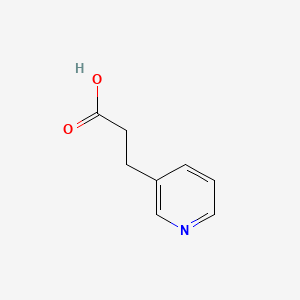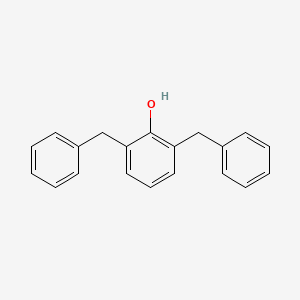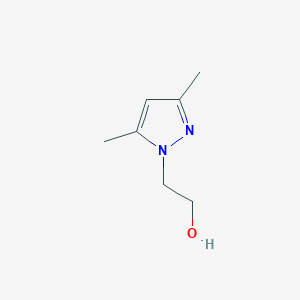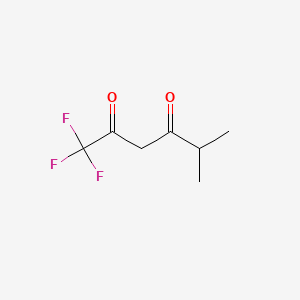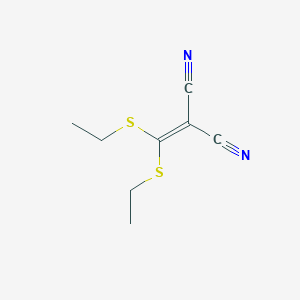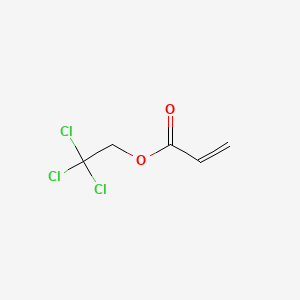
2,2,2-三氯乙基丙烯酸酯
描述
2,2,2-Trichloroethyl acrylate is a chemical compound with the molecular formula C5H5Cl3O2 and a molecular weight of 203.45 . It is commonly used in laboratory settings .
Molecular Structure Analysis
The InChI code for 2,2,2-Trichloroethyl acrylate is 1S/C5H5Cl3O2/c1-2-4(9)10-3-5(6,7)8/h2H,1,3H2 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 2,2,2-Trichloroethyl acrylate are not detailed in the search results, it’s known that the 2,2,2-Trichloroethyl moiety is used as a protecting group for acids, acetals, and phosphoryl groups of nucleotides .Physical And Chemical Properties Analysis
2,2,2-Trichloroethyl acrylate has a density of 1.4±0.1 g/cm3, a boiling point of 222.2±40.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.9±3.0 kJ/mol, a flash point of 91.8±26.3 °C, and an index of refraction of 1.485 .科学研究应用
热稳定性和分解
- 热行为: 聚(2,2,2-三氯乙基丙烯酸酯) (PTCEA) 在热性能上与其对应物有明显差异。在无氧气的情况下,PTCEA 在接近 500 K 时仍保持溶解性,而聚(2,2-二氯乙基丙烯酸酯)由于交联而变得不溶解。这两种聚合物在超过 500 K 的温度下降解,分解为低分子化合物 (Song & Schnabel, 1994)。
聚合物合成和性质
- 芳基衍生物的合成: 合成了丙烯酸和甲基丙烯酸的1-芳基-2,2,2-三氯乙基酯,具有不同的芳基基团。它们的聚合结果为硬透明块,其密度、分解温度和玻璃转变温度等性质由文献确定 (Hrabák et al., 1978)。
在聚合物化学中的应用
- 聚合物中的分子运动性: 聚(甲基)丙烯酸酯中三氯乙基和其他氯代衍生物的存在影响了玻璃态中的分子运动性和玻璃转变温度。这些聚合物,可能作为阻燃剂有用,表现出简单的弛豫行为 (Kolar̆ík, 1979)。
光引发和聚合
- 在光引发中的应用: 2,4-双-(三氯甲基)-6-(4-甲氧基)苯基-1,3,5-三嗪 (XL-353),涉及三氯乙基基团的衍生物,作为丙烯酸酯单体在紫外光和可见光下的聚合的有效光引发剂 (Kabatc et al., 2011)。
蛋白质中的荧光猝灭
- 蛋白质相互作用: 2,2,2-三氯乙醇,一种相关化合物,已被用作荧光猝灭探针,用于研究与蛋白质中疏水区域的相互作用 (Eftink et al., 1977)。
安全和危害
属性
IUPAC Name |
2,2,2-trichloroethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3O2/c1-2-4(9)10-3-5(6,7)8/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNDMWZEMQAWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963306 | |
| Record name | 2,2,2-Trichloroethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloroethyl acrylate | |
CAS RN |
44925-09-9 | |
| Record name | 2-Propenoic acid, 2,2,2-trichloroethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044925099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trichloroethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl [(4-Chlorophenyl)thio]acetate](/img/structure/B1295721.png)
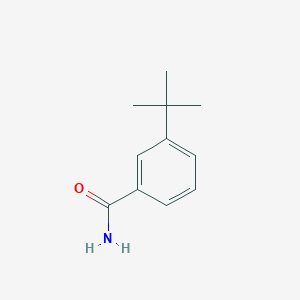
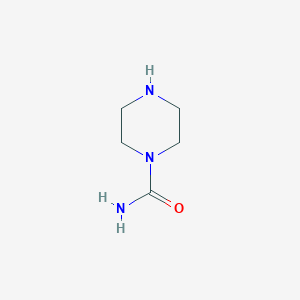
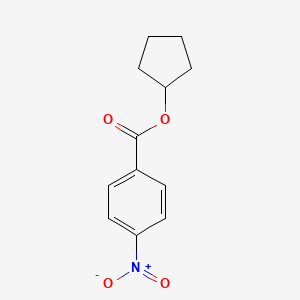
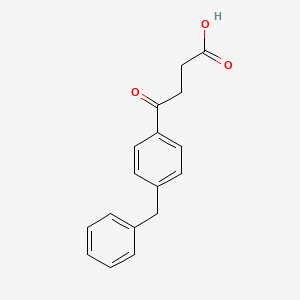
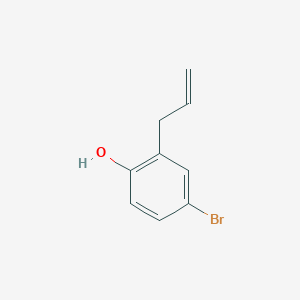
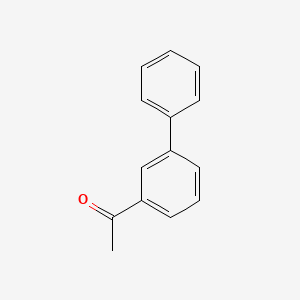
![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)
